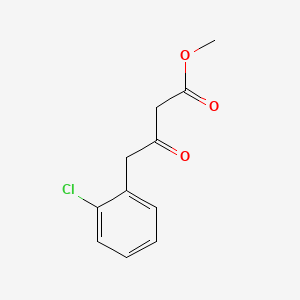

Methyl 4-(2-chlorophenyl)-3-oxobutanoate

Description

Methyl 4-(2-chlorophenyl)-3-oxobutanoate is an ester derivative of 3-oxobutanoate, characterized by a 2-chlorophenyl substituent at the C4 position and a methyl ester group at C1. Derivatives of oxobutanoates, including those with chlorophenyl groups, have demonstrated biological relevance, such as cytotoxic properties (), making this class of compounds significant in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXLTHCGTUMQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Claisen condensation reaction with methyl acetate under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the chalcone intermediate, followed by its condensation with methyl acetate. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent positions, ester groups, and biological or physicochemical properties:

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural database comparisons ().

Key Observations:

For instance, para-substituted hydrazone derivatives () exhibit cytotoxic activity, suggesting that electronic effects (e.g., resonance stabilization) may enhance bioactivity. Meta-substituted analogs () show reduced steric constraints, which may improve solubility or reactivity in synthetic pathways.

Ester Group Influence: Ethyl esters (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability and metabolic stability.

Functional Group Modifications :

Biological Activity

Methyl 4-(2-chlorophenyl)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula , features a chlorinated phenyl group attached to a ketone functional group. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with methyl acetoacetate in the presence of a base, yielding the desired compound in moderate to high yields.

Anticancer Properties

This compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HeLa Cells : Exhibited an IC50 value of approximately 18 µM.

- HepG2 Cells : Showed an IC50 value of around 27 µM.

- Ehrlich Ascites Tumor Cells (EAT) : Displayed an IC50 value of 36 µM.

These findings suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, suggesting that it may be a potential candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated various derivatives of this compound and their anticancer properties. The study found that modifications to the chlorophenyl group significantly influenced the compound's cytotoxicity against different cancer cell lines. The most potent derivatives had IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Efficacy Assessment

Another research article focused on the antimicrobial efficacy of this compound against a range of pathogens. The study utilized both disk diffusion and broth microdilution methods to assess activity. Results indicated that this compound showed promising results, particularly against resistant strains of bacteria .

Summary of Research Findings

| Activity Type | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Anticancer | HeLa | 18 µM |

| HepG2 | 27 µM | |

| EAT | 36 µM | |

| Antimicrobial | Gram-positive bacteria | 5-10 µg/mL |

| Gram-negative bacteria | 10-20 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.